(S)-Fmoc-1-adamantyl-glycine

Description

BenchChem offers high-quality (S)-Fmoc-1-adamantyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-1-adamantyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

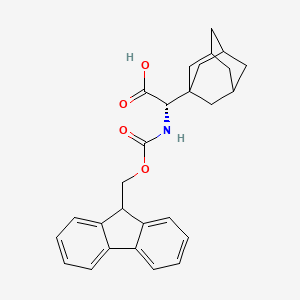

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNBNMLFPFDRJ-FUVUBJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Fmoc-1-adamantyl-glycine: Structure, Properties, and Application

Abstract: This technical guide provides a comprehensive overview of (S)-Fmoc-1-adamantyl-glycine, a non-canonical amino acid derivative critical for advanced peptide synthesis and drug development. We will delve into its unique structural attributes, physicochemical properties, and strategic applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for its successful incorporation into complex peptide structures.

Introduction: The Strategic Value of Steric Bulk

In the landscape of peptide-based therapeutics, overcoming limitations such as poor stability, low bioavailability, and rapid proteolytic degradation is paramount. The incorporation of non-canonical amino acids with unique side chains is a proven strategy to address these challenges. (S)-Fmoc-1-adamantyl-glycine emerges as a powerful building block in this context. It combines the well-established fluorenylmethyloxycarbonyl (Fmoc) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) with a bulky, diamondoid adamantyl moiety.[1]

The adamantyl group, a rigid and highly lipophilic cage structure, imparts significant steric hindrance. This bulk is not merely a passive feature; it actively influences the resulting peptide's conformation, shields the peptide backbone from enzymatic cleavage, and can enhance interactions with biological targets.[1] This guide will explore the causality behind these benefits and provide the technical protocols necessary to harness the full potential of this unique reagent.

Physicochemical Properties and Characterization

A thorough understanding of the building block's properties is the foundation of its effective use.

Chemical Structure

(S)-Fmoc-1-adamantyl-glycine is characterized by a glycine core where one of the α-hydrogens is replaced by a 1-adamantyl group. The α-amino group is protected by the base-labile Fmoc group.

Caption: Structure of (S)-Fmoc-1-adamantyl-glycine.

Core Properties

The fundamental properties of (S)-Fmoc-1-adamantyl-glycine are summarized below. This data is essential for calculating reagent quantities and for quality control verification.

| Property | Value | Source(s) |

| CAS Number | 1221793-29-8 | [1] |

| Molecular Formula | C₂₇H₂₉NO₄ | [1] |

| Molecular Weight | 431.53 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = +13.5 ± 1º (c=1 in MeOH) | [1] |

| Storage | 0-8°C, desiccated | [1] |

| Melting Point | Data not available in public literature. Expected to be significantly different from Fmoc-Gly-OH (~175 °C) due to the large adamantyl group. | |

| Solubility | While quantitative data is not readily available, it is soluble in common SPPS solvents like DMF, NMP, and DMSO. The adamantyl group significantly increases its lipophilicity. | [1] |

Spectroscopic Characterization

-

¹H NMR: Expected proton signals will include the characteristic aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety (~4.2-4.5 ppm), the α-proton of the glycine core, and a complex series of broad singlets and multiplets for the adamantyl protons (~1.5-2.1 ppm). In a related compound, adamantylalanine, the adamantyl protons appear in this region.[2]

-

¹³C NMR: Key signals will include the carbonyls of the Fmoc and carboxylic acid groups (~156 ppm and ~170-175 ppm, respectively), aromatic carbons of the fluorene ring (~120-144 ppm), and the aliphatic carbons of the adamantyl cage (~28-40 ppm).

-

Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 432.53 and the [M+Na]⁺ ion at m/z 454.53. High-resolution mass spectrometry should confirm the elemental composition.[2]

Rationale for Use: The Functional Impact of the Adamantyl Group

The decision to incorporate (S)-Fmoc-1-adamantyl-glycine is driven by the predictable and advantageous properties conferred by its adamantyl side chain.

-

Enhanced Proteolytic Stability: The sheer bulk of the adamantyl group acts as a steric shield, physically impeding the approach of protease enzymes to the peptide backbone. This "steric hindrance" can dramatically increase the half-life of a peptide therapeutic in vivo by preventing enzymatic degradation.

-

Increased Hydrophobicity and Bioavailability: The adamantyl group is highly lipophilic. Its incorporation can increase the overall hydrophobicity of a peptide, which can improve its ability to cross cellular membranes and potentially enhance oral bioavailability.[1]

-

Conformational Rigidity: Unlike flexible alkyl chains, the adamantyl cage is rigid. Its presence can restrict the conformational freedom of the peptide backbone, locking it into a more defined structure. This can be advantageous for optimizing binding affinity to a specific biological target.

-

Supramolecular Control: The adamantyl group is a high-affinity guest for cucurbit[n]uril (CB) macrocyclic hosts. This interaction can be exploited to control peptide function. For example, binding of a peptide containing adamantylglycine to a CB host can regulate its interaction with cell membranes or other proteins, offering a novel mechanism for conditional drug activity.

Synthesis and Handling of the Building Block

(S)-Fmoc-1-adamantyl-glycine is typically prepared from commercially available (S)-1-adamantyl-glycine. The most common and efficient method involves the protection of the α-amino group using a standard Fmoc-ylation procedure.

General Synthesis Protocol (Fmoc Protection)

-

Dissolve (S)-1-adamantyl-glycine in a suitable aqueous/organic solvent mixture (e.g., 10% aqueous sodium carbonate and dioxane).

-

Cool the solution in an ice bath.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8.5-9.5 with a base.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup: acidify the mixture with dilute HCl to pH 2-3, which precipitates the product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product, typically by recrystallization from an ethanol/water system or by column chromatography.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-Fmoc-1-adamantyl-glycine into a growing peptide chain requires special consideration due to its profound steric bulk. Standard coupling protocols may result in incomplete or failed coupling. The following section provides a robust, field-proven methodology adapted from best practices for other sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib).[4][5][6]

SPPS Workflow Overview

The general cycle of Fmoc-SPPS is maintained, but the coupling step for the adamantyl-glycine residue is modified for efficiency.

Caption: SPPS cycle highlighting the critical coupling step.

Detailed Protocol: Coupling of (S)-Fmoc-1-adamantyl-glycine

Rationale: The α-carbon of adamantyl-glycine is tetrasubstituted and severely hindered. Standard coupling reagents like HBTU may be inefficient. More potent uronium/phosphonium salt reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) or COMU , are recommended as they generate highly reactive acyl-azabenzotriazole esters that are more effective at acylating hindered amines.[4][6] An extended reaction time or a "double coupling" procedure is essential to drive the reaction to completion.

Materials:

-

Peptide-resin with free N-terminal amine

-

(S)-Fmoc-1-adamantyl-glycine

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) of the preceding amino acid, wash the resin thoroughly with DMF (6-8 times) to remove all traces of piperidine.

-

Prepare Coupling Solution: In a separate vessel, dissolve (S)-Fmoc-1-adamantyl-glycine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

-

Activation: Add DIPEA (8.0 eq.) to the coupling solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

First Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for 2 to 4 hours at room temperature.

-

Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling.

-

Second Coupling (Double Coupling): If the ninhydrin test is positive, or as a standard precaution for this residue, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated (S)-Fmoc-1-adamantyl-glycine. A shorter coupling time (1-2 hours) may be sufficient for the second coupling.

-

Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents.

-

Capping: To ensure any remaining unreacted N-terminal amines do not participate in subsequent steps, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Final Wash: Wash the resin with DMF and then DCM, and proceed to the deprotection step for the next cycle.

Cleavage and Deprotection

The adamantyl group is stable to standard trifluoroacetic acid (TFA) cleavage conditions. A standard cleavage cocktail can be used.

-

Reagent R: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry under vacuum.

Conclusion

(S)-Fmoc-1-adamantyl-glycine is a highly valuable, albeit challenging, building block for peptide chemists. Its true utility lies not just in its structure, but in the functional consequences of that structure. The steric bulk provided by the adamantyl group offers a rational design element to enhance proteolytic stability and modulate peptide conformation. While its incorporation requires optimized coupling protocols that account for significant steric hindrance, the potential benefits for the development of robust and effective peptide-based drugs are substantial. By employing potent activating reagents like HATU and implementing a double-coupling strategy, researchers can reliably integrate this powerful non-canonical amino acid into their designs, pushing the boundaries of peptide therapeutics.

References

- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 147-163.

-

de Bruin, G., Mock, E. D., van den Nieuwendijk, A. M. C. H., Mazurek, J., van der Marel, G. A., Florea, B. I., & Overkleeft, H. S. (n.d.). Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib - Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation.

- Muttenthaler, M., Nevin, S. T., Grishin, A. A., Ngo, S. T., Choy, P. T., Daly, N. L., & Alewood, P. F. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.

- Gazit, E., & Reches, M. (2011). Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties.

- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 75(15), 5095–5101.

- Chen, Z., & De, S. (2012). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 14(17), 4564–4567.

-

Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (n.d.). Adamantylglycine as a High-Affinity Peptide Label for Membrane Transport Monitoring and Regulation - Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

Justia Patents. (2023, February 21). Methods and systems for solid phase peptide synthesis. Retrieved January 26, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, July 17). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved January 26, 2026, from [Link]

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

-

Nature. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2021, March 8). Reversible Control of DNA Binding with Cucurbit[5]uril-Induced Supramolecular 4,4′-Bipyridinium–Peptide Dimers. Retrieved January 26, 2026, from [Link]

-

The University of Queensland. (n.d.). Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace. Retrieved January 26, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 4. bachem.com [bachem.com]

- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(S)-Fmoc-1-adamantyl-glycine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Introduction: The Strategic Advantage of Steric Bulk in Peptide Therapeutics

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on the precise control of their structural and physicochemical properties. The incorporation of non-canonical amino acids is a powerful strategy to modulate peptide conformation, stability, and bioactivity. Among these, (S)-Fmoc-1-adamantyl-glycine, a sterically hindered amino acid, has emerged as a valuable building block for researchers and drug developers. Its unique three-dimensional structure, conferred by the bulky adamantyl moiety, offers a compelling approach to enhance the therapeutic potential of peptides.[1][2] This guide provides an in-depth technical overview of (S)-Fmoc-1-adamantyl-glycine, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS) and the rationale behind its use in designing next-generation peptide drugs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-Fmoc-1-adamantyl-glycine is paramount for its effective utilization in synthesis and for the accurate characterization of the resulting peptides.

| Property | Value | Source |

| CAS Number | 1221793-29-8 | |

| Molecular Formula | C27H29NO4 | |

| Molecular Weight | 431.53 g/mol | |

| Appearance | White powder | |

| Purity | ≥ 98% (HPLC) | |

| Optical Rotation | [a]D20 = +13.5 ± 1º (C=1 in MeOH) | |

| Storage | 0-8°C |

Analytical Characterization:

The Role of the Adamantyl Group in Drug Design

The incorporation of an adamantyl group into a peptide chain is a deliberate design choice aimed at conferring specific, advantageous properties to the molecule.[1] The adamantane cage is a rigid, lipophilic, and three-dimensional structure that can significantly influence a peptide's pharmacological profile.[7]

Key Advantages of the Adamantyl Moiety:

-

Increased Lipophilicity: The hydrophobic nature of the adamantyl group can enhance the peptide's ability to cross cellular membranes, potentially improving its bioavailability and efficacy.[7]

-

Enhanced Stability: The bulky and rigid adamantane structure can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[7]

-

Conformational Rigidity: By restricting the conformational freedom of the peptide backbone, the adamantyl group can lock the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.

-

Improved Pharmacokinetics: The enhanced stability and lipophilicity can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

(S)-Fmoc-1-adamantyl-glycine is designed for use in Fmoc-based solid-phase peptide synthesis, the most widely used method for preparing synthetic peptides.[8][9][10] The Fmoc protecting group on the α-amine allows for its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11]

Experimental Protocol: Coupling of (S)-Fmoc-1-adamantyl-glycine

The steric hindrance of the adamantyl group necessitates careful consideration of the coupling conditions to ensure efficient peptide bond formation. Standard coupling protocols may require optimization.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

(S)-Fmoc-1-adamantyl-glycine

-

Coupling reagent (e.g., HCTU, HATU, or HBTU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Anhydrous, amine-free N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.[11] Wash the resin thoroughly with DMF.

-

Activation of (S)-Fmoc-1-adamantyl-glycine: In a separate vessel, dissolve 3-5 equivalents of (S)-Fmoc-1-adamantyl-glycine, 3-5 equivalents of the coupling reagent (e.g., HCTU), and 6-10 equivalents of the base (e.g., DIPEA) in DMF. Allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature. Due to the steric hindrance of the adamantyl group, an extended coupling time of 2-4 hours, or even overnight, may be necessary for complete reaction.[11]

-

Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Double Coupling (Optional but Recommended): For sterically hindered amino acids, a second coupling step (repeating steps 2-5) is often recommended to maximize the yield and ensure complete acylation of the N-terminal amine.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HCTU, HATU, and HBTU are generally preferred for coupling sterically hindered amino acids as they are highly efficient and minimize the risk of racemization.[11]

-

Extended Reaction Time: The bulky adamantyl group can slow down the rate of the coupling reaction. Providing a longer reaction time ensures that the reaction goes to completion.

-

Double Coupling: This is a prudent measure to drive the reaction to completion, especially when synthesizing long or difficult peptide sequences.

Cleavage and Deprotection of Adamantyl-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

Standard Cleavage Cocktail:

A common cleavage cocktail for peptides that do not contain particularly sensitive residues is Reagent B.[12]

| Component | Percentage (v/v) |

| Trifluoroacetic acid (TFA) | 88% |

| Phenol | 5% |

| Water | 5% |

| Triisopropylsilane (TIS) | 2% |

Cleavage Protocol:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly.

-

Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry it under vacuum.

Rationale for Scavengers:

During the TFA-mediated cleavage, reactive cationic species are generated from the protecting groups and the resin linker. Scavengers like TIS and phenol are included in the cleavage cocktail to trap these carbocations, preventing them from reacting with and modifying sensitive amino acid side chains such as tryptophan and methionine.

Conformational Effects of Adamantyl-Glycine Incorporation

The introduction of the bulky and conformationally rigid adamantyl group is expected to have a significant impact on the local and global conformation of a peptide. This steric influence can be harnessed to induce or stabilize specific secondary structures, such as β-turns or helical motifs. The restriction of the peptide backbone's rotational freedom can pre-organize the peptide into a conformation that is favorable for binding to its biological target.[13] While specific conformational studies on peptides containing (S)-Fmoc-1-adamantyl-glycine are not widely published, the principles of steric hindrance in peptide design suggest that this amino acid can be a powerful tool for conformational control.

Conclusion and Future Perspectives

(S)-Fmoc-1-adamantyl-glycine is a specialized amino acid derivative that offers significant advantages for the design and synthesis of advanced peptide therapeutics. Its bulky adamantyl group can enhance the lipophilicity, stability, and conformational rigidity of peptides, leading to improved pharmacological properties. While its steric hindrance presents challenges in solid-phase peptide synthesis, these can be overcome with optimized coupling protocols. As the demand for more potent and stable peptide drugs continues to grow, the strategic incorporation of unique building blocks like (S)-Fmoc-1-adamantyl-glycine will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 91-107. [Link]

-

Li, P., & Roller, P. P. (2002). Synthesis of peptides from glycine on anatases with different crystal facets. MDPI, 24(14), 7597-7607. [Link]

-

Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(20), 2736-2739. [Link]

-

Mori, M., & Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 19(23), 3829–3841. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760. [Link]

- Google Patents. (2009). Production of peptides containing poly-gly sequences using fmoc chemistry.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

Pramod, M., Alnajjar, M. A., Schöpper, S. N., Schwarzlose, T., Nau, W. M., & Hennig, A. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(20), 2736-2739. [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Weil, T. (2006). Novel Peptides Incorporating Adamantyl Amino Acids. [Link]

-

Schreiner, P. R. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 19(23), 3829–3841. [Link]

-

Danishefsky, S. J., & Shue, Y.-K. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11445–11453. [Link]

-

Fairlie, D. P., & Dantas de Oliveira, G. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2021(29), 4087-4104. [Link]

-

Gellman, S. H., & Woll, M. G. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in enzymology, 580, 189–216. [Link]

-

Horvat, S., & Varga-Defterdarović, L. (2003). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Journal of medicinal chemistry, 46(21), 4449–4456. [Link]

-

Mueller, L. J. (2004). C-13 CP/MAS: Application to glycine. Concepts in Magnetic Resonance Part A, 21A(1), 1-11. [Link]

-

Gu, F., & Newbe, R. W. (2020). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]

-

Attalah, K. M., Abdalla, A. N., Aslam, A., Ahmed, M., Abourehab, M. A. S., ElSawy, N. A., & Gouda, A. M. (2020). Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. Medicinal Chemistry Research, 29(5), 877-886. [Link]

-

Wujec, M., & Paneth, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

-

Zheng, J., & Liu, K. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688636. [Link]

-

Klein, B. A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

-

Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

Physicochemical Properties of Adamantyl Amino Acids: A Technical Guide for Drug Development Professionals

<

Introduction: The Adamantyl Moiety in Modern Medicinal Chemistry

Adamantane, the smallest diamondoid, is a rigid, tricyclic hydrocarbon (C10H16) with a unique three-dimensional structure resembling a molecular diamond fragment.[1][2] Its discovery in petroleum in 1933 and subsequent efficient synthesis opened a new chapter in medicinal chemistry.[3][4] When incorporated into the side chain of amino acids, the resulting adamantyl amino acids become powerful tools for drug designers. These non-natural amino acids impart a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, low bioavailability, and insufficient target affinity.[3][5]

The first adamantane-containing drug to receive FDA approval was Amantadine (1-aminoadamantane) in 1966, initially as an antiviral agent and later for treating Parkinson's disease.[3][5] This milestone highlighted the therapeutic potential of the adamantyl scaffold. Today, several adamantane-based drugs are in clinical use for a range of diseases, including type 2 diabetes, viral infections, and neurodegenerative disorders.[3][6]

This guide provides an in-depth exploration of the core physicochemical properties of adamantyl amino acids, details field-proven experimental methodologies for their characterization, and discusses the strategic application of these properties in contemporary drug discovery and development.

Core Physicochemical Properties and Their Implications

The adamantyl group is more than a simple bulky substituent; it is a carefully chosen tool to modulate a molecule's behavior in a biological system. Its primary influence stems from four key physicochemical characteristics: lipophilicity, steric hindrance, conformational rigidity, and electronic effects.

Lipophilicity: Enhancing Membrane Permeability and Bioavailability

The adamantyl cage is exceptionally lipophilic due to its dense hydrocarbon structure.[2] This property is critical for modulating a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][7]

-

Mechanism of Action: Incorporating an adamantyl group significantly increases the overall lipophilicity of a parent molecule. This is quantified by the partition coefficient (logP), which measures a compound's distribution between an oily (n-octanol) and an aqueous phase. The hydrophobic substituent constant for the adamantyl group (πadamantyl) is estimated to be approximately 3.1.[6] This means adding an adamantyl moiety can increase a compound's logP value by about 3.1 log units, a substantial shift that can enhance membrane permeability and improve absorption.[3][6]

-

Application in Drug Design: For drug candidates that are too polar (hydrophilic), leading to poor absorption and inability to cross cellular barriers like the blood-brain barrier (BBB), the addition of an adamantyl amino acid can be a transformative strategy.[3] By increasing lipophilicity, the molecule can more readily partition into lipid bilayers, facilitating passive diffusion across membranes.[4] This has been successfully used to improve the central nervous system (CNS) exposure of various therapeutic agents.[3]

Steric Hindrance: A Shield Against Metabolism

The sheer bulk and three-dimensional nature of the adamantyl group provide a powerful steric shield.[3][6]

-

Mechanism of Action: This steric bulk can physically obstruct the approach of metabolic enzymes, particularly cytochrome P450s, which are responsible for the oxidative metabolism of many drugs.[6] By positioning the adamantyl group near metabolically labile sites on a drug molecule, its degradation can be significantly slowed.[4][6] This "metabolic shielding" increases the drug's stability and plasma half-life, potentially leading to a reduced dosing frequency and improved patient compliance.[6]

-

Application in Drug Design: When a lead compound shows promising activity but is plagued by rapid metabolic clearance, introducing an adamantyl amino acid can be a key optimization strategy. The rigid cage protects nearby functional groups from enzymatic cleavage, enhancing the stability and distribution of the drug in plasma.[4]

Conformational Rigidity: Pre-organizing for Target Binding

Unlike flexible alkyl chains, the adamantane cage is a virtually strain-free, rigid scaffold.[1] This property is invaluable for fine-tuning molecular recognition and binding affinity.

-

Mechanism of Action: The rigidity of the adamantyl group restricts the conformational freedom of the amino acid side chain and can influence the local backbone conformation of a peptide.[8][9] This pre-organization reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific active conformation. This can lead to a significant increase in binding affinity and selectivity.[3] The well-defined three-dimensional structure allows for the precise positioning of other functional groups to optimize interactions with a target's binding pocket.[3]

-

Application in Drug Design: Adamantyl amino acids are used to design peptides and small molecules with constrained geometries that mimic the bioactive conformation required for target engagement.[10] This is particularly useful in designing inhibitors for enzymes or antagonists for receptors, where a specific spatial arrangement of pharmacophoric elements is crucial for activity.[4] The adamantyl group can serve as a rigid anchor, orienting other parts of the molecule for optimal interaction.[10]

Electronic Effects: Subtle but Significant Contributions

While primarily considered a non-polar, aliphatic group, the adamantyl cage can exert subtle electronic effects. It is an electron-donating group through induction, which can influence the reactivity and properties of adjacent functional groups. The stability of the tertiary adamantyl cation is a well-known feature that influences its chemistry.[1]

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for adamantane and a representative adamantyl amino acid to provide a quantitative perspective.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Calculated logP |

| Adamantane | C10H16 | 136.24 | 270 (sublimes) | Poorly soluble in water, soluble in hydrocarbons[1] | ~3.3 |

| 1-Aminoadamantane (Amantadine) | C10H17N | 151.25 | 180-192 (decomposes) | Soluble in water | ~2.5 |

| Adamantyl Alanine | C13H21NO2 | 223.31 | >250 | Sparingly soluble | ~3.0-3.5 (estimated) |

Note: logP values can vary based on the calculation method and experimental conditions.

Experimental Determination of Physicochemical Properties

Accurate characterization of these properties is essential for rational drug design. Below are standard, field-proven protocols for determining the key parameters of adamantyl amino acids.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a novel adamantyl amino acid derivative.

Caption: Workflow for synthesis, characterization, and application of adamantyl amino acids.

Protocol 1: Determination of Lipophilicity (logP) via Shake-Flask Method

This protocol is considered the "gold standard" for logP determination.[11]

Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated from the ratio.

Step-by-Step Methodology:

-

Preparation of Phases: Mix equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of the adamantyl amino acid in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial or centrifuge tube, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the sample-containing pre-saturated aqueous phase (e.g., 5 mL).

-

Equilibration: Cap the vessel tightly and shake gently at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the adamantyl amino acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

-

Calculation:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

Self-Validation & Causality:

-

Why pre-saturate? Using mutually saturated solvents is critical because n-octanol has a non-negligible solubility in water (and vice-versa). Failure to pre-saturate would cause volume changes during the experiment, leading to inaccurate concentration measurements.

-

Controls: Run a blank (solvents only) to ensure no interfering substances are present. Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Conformational Analysis via X-ray Crystallography

This technique provides the most definitive, high-resolution information about the three-dimensional structure of a molecule in its solid state.

Principle: A single, high-quality crystal of the adamantyl amino acid is irradiated with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the precise atomic positions can be determined.[12]

Step-by-Step Methodology:

-

Crystal Growth (The Critical Step): Grow a single, diffraction-quality crystal of the adamantyl amino acid. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and rotated in the X-ray beam while diffraction data is collected by a detector.

-

Structure Solution & Refinement:

-

The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.[13]

-

An atomic model is built into the electron density map.[12]

-

The model is refined against the experimental data to obtain the final, high-resolution structure, including precise bond lengths, bond angles, and torsion angles.[14]

-

Self-Validation & Causality:

-

Why a single crystal? A polycrystalline or amorphous solid would produce a diffuse diffraction pattern that cannot be solved to yield atomic-level structural information. A highly ordered, single crystal is required for coherent diffraction.

-

Data Quality Indicators: The final structure is validated using metrics like R-factor and R-free, which measure the agreement between the calculated model and the experimental diffraction data. A low R-factor indicates a good fit.

Conclusion: A Versatile Tool for the Modern Drug Hunter

Adamantyl amino acids represent a mature and highly effective platform in medicinal chemistry. Their unique physicochemical profile—a powerful combination of high lipophilicity, protective steric bulk, and conformational rigidity—provides a versatile toolkit for addressing fundamental challenges in drug design. By modulating ADMET properties, enhancing metabolic stability, and improving target affinity, the strategic incorporation of these non-natural amino acids can significantly increase the probability of converting a promising lead compound into a successful clinical candidate. A thorough understanding and experimental characterization of these core properties are paramount for their rational and effective application in the development of next-generation therapeutics.

References

-

Adamantane - Wikipedia. [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017). [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (2011). [Link]

-

Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore - NIH. (2024). [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2024). [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - NIH. (2015). [Link]

-

Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2010). [Link]

-

Adamantane-containing drug delivery systems - Pharmacia. (2023). [Link]

-

The many faces of the adamantyl group in drug design - PubMed. (2011). [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (2011). [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). [Link]

-

Annulated carbamates are precursors for the ring contraction of the adamantane framework. (2022). [Link]

-

x Ray crystallography - PMC - PubMed Central - NIH. (1998). [Link]

-

What is Protein X-Ray Crystallography? - John Innes Centre. (2020). [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annulated carbamates are precursors for the ring contraction of the adamantane framework - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06402B [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Toolkit: An In-Depth Technical Guide to Fmoc-Protected Unnatural Amino Acids in Modern Peptide Science

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutics with enhanced potency, stability, and specificity is relentless. Peptides, with their high biological activity and low toxicity, represent a promising class of drugs. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations and unlock new therapeutic possibilities.[1][2][3][4][] This guide provides a comprehensive technical overview of the theory and practice of utilizing Fluorenylmethyloxycarbonyl (Fmoc)-protected unnatural amino acids in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[1]

The Strategic Advantage of the Fmoc Group in Unnatural Amino Acid Chemistry

The choice of a protecting group for the α-amino function of an amino acid is a critical decision in peptide synthesis. The Fmoc group, introduced by Carpino and Han in 1970, has become the dominant choice for SPPS, largely supplanting the older Boc (tert-butyloxycarbonyl) strategy.[6] This preference is rooted in the principle of orthogonality , where the Nα-protecting group and the side-chain protecting groups can be removed under distinct, non-interfering conditions.[7]

The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the side-chain protecting groups are acid-labile, removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA).[6][7] This orthogonality is particularly advantageous when working with the diverse and often sensitive functionalities present in unnatural amino acids.[1]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of a weak base for Fmoc removal preserves the integrity of acid-sensitive unnatural side chains and linkages.[6][]

-

Reduced Side Reactions: The Fmoc strategy minimizes the risk of side reactions, such as the formation of cationic species that can lead to alkylation of sensitive residues, which can be a concern with the strong acid deprotection steps in Boc chemistry.[]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents, facilitating efficient coupling reactions.[]

-

Real-Time Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure reaction completion.[]

The Core Workflow: Incorporating Fmoc-Unnatural Amino Acids via Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[9][10] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin. The incorporation of an Fmoc-protected unnatural amino acid follows the same fundamental iterative cycle as for natural amino acids.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.[7] This leads to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide, along with carbon dioxide.[7] The excess piperidine then acts as a scavenger, reacting with the electrophilic dibenzofulvene to form a stable adduct that is washed away.[6][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Coupling Reaction: Forming the Peptide Bond

Once the Nα-amino group is deprotected, the next Fmoc-protected amino acid is introduced in the presence of a coupling reagent. The role of the coupling reagent is to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[11]

A variety of coupling reagents are available, with phosphonium and aminium salts being the most common for their high efficiency and low risk of side reactions.

| Coupling Reagent Class | Examples | Activating Species | Key Characteristics |

| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Widely used, efficient, and reliable for most couplings. HATU is particularly effective for sterically hindered amino acids.[11] |

| Phosphonium | PyBOP, PyAOP | OBt or OAt esters | Byproducts are less hazardous than those from some older reagents. PyAOP is highly effective for coupling N-methylated amino acids.[12] |

| Carbodiimides | DCC, DIC | O-acylisourea | One of the original classes of coupling reagents. DIC is preferred in SPPS as its urea byproduct is soluble. Often used with additives like HOBt to minimize racemization.[12] |

Table 1: Common Coupling Reagents in Fmoc-SPPS

For sterically hindered unnatural amino acids, such as α,α-disubstituted residues, more powerful coupling reagents like HATU or longer coupling times may be necessary to achieve high yields.[1]

Practical Considerations and Experimental Protocols

The successful incorporation of Fmoc-protected unnatural amino acids requires careful attention to detail and, in some cases, optimization of standard protocols.

Handling and Storage

Fmoc-protected amino acids can be sensitive to light, moisture, and high temperatures, which may lead to partial degradation or loss of the protecting group.[] It is crucial to store these reagents in a cool, dark, and dry environment. The deprotection reagent, piperidine, can absorb carbon dioxide from the air, which can reduce its efficacy.[] Therefore, it should be stored under an inert atmosphere and replaced periodically.

Step-by-Step Protocol for a Standard Coupling Cycle

This protocol outlines a general procedure for the manual incorporation of an Fmoc-protected unnatural amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-protected unnatural amino acid

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Anhydrous, amine-free DMF

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, this time may need to be extended, or a stronger coupling reagent like HATU may be used.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum if the synthesis is to be paused.

Cleavage and Final Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are removed simultaneously.[15] A common cleavage cocktail is a mixture of TFA, a scavenger to trap reactive cationic species, and water. A typical mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[15] The choice of scavengers is critical and depends on the specific amino acids present in the sequence.

General Cleavage Protocol:

-

Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[15]

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Challenges and Troubleshooting in Unnatural Amino Acid Incorporation

The unique structures of unnatural amino acids can sometimes present challenges in SPPS.

| Challenge | Causality | Mitigation Strategies |

| Incomplete Coupling | Steric hindrance from bulky side chains or α,α-disubstitution of the UAA.[1] | Use a more powerful coupling reagent (e.g., HATU), increase the excess of amino acid and coupling reagent, extend the coupling time, or perform a double coupling. |

| Aggregation | Altered solubility of the growing peptide chain due to the properties of the UAA.[1] | Use a more polar solvent system, incorporate chaotropic salts, or synthesize the peptide at an elevated temperature. |

| Side-Chain Reactivity | The unnatural side chain may contain functional groups that are not compatible with the synthesis conditions.[1] | Employ an appropriate orthogonal protecting group for the UAA side chain that is stable to both the Fmoc deprotection and final cleavage conditions, if necessary. |

| Racemization | The activation of the carboxylic acid can lead to a loss of stereochemical integrity, particularly with hindered UAAs. | Use coupling reagents known to suppress racemization, such as those that form OAt esters (e.g., HATU), and avoid excessive pre-activation times. |

Table 2: Common Challenges and Solutions

The Impact of Unnatural Amino Acids in Drug Discovery

The incorporation of unnatural amino acids is not merely an academic exercise; it is a transformative tool in medicinal chemistry and drug discovery.[2][] By strategically replacing natural amino acids with their unnatural counterparts, researchers can fine-tune the pharmacological properties of peptides.

Key Applications in Drug Development:

-

Enhanced Stability: Introducing D-amino acids or other non-proteinogenic residues can confer resistance to enzymatic degradation, prolonging the in vivo half-life of peptide drugs.[1]

-

Improved Potency and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to increased binding affinity and selectivity.[16]

-

Conformational Constraint: Incorporating cyclic or sterically demanding UAAs can lock the peptide into a specific bioactive conformation, enhancing its activity.

-

Bio-orthogonal Handles: UAAs can be designed with chemical handles (e.g., alkynes, azides) that allow for site-specific conjugation of other molecules, such as imaging agents or cytotoxic payloads in peptide-drug conjugates.[16]

The use of Fmoc-protected unnatural amino acids has been instrumental in the development of numerous therapeutic peptides, including those for metabolic diseases, oncology, and pain management.[2][3]

Conclusion

Fmoc-protected unnatural amino acids are indispensable tools in the modern peptide scientist's arsenal. The robustness and mildness of the Fmoc-SPPS strategy provide a versatile platform for the seamless incorporation of a vast array of non-canonical residues. While challenges such as steric hindrance and side-chain reactivity can arise, a rational approach to the selection of coupling reagents, protecting groups, and reaction conditions can overcome these hurdles. By leveraging the unique properties of unnatural amino acids, researchers can continue to push the boundaries of peptide science, designing next-generation therapeutics with superior efficacy and drug-like properties.

References

-

Zhang, C., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

Reddy, K. S., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Sabatino, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

-

Isfort, D. M., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

A.C.S. Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]

-

SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

The Auer Lab. (n.d.). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids - Enamine [enamine.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 9. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]

- 10. bachem.com [bachem.com]

- 11. creative-peptides.com [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. biosynth.com [biosynth.com]

The Adamantyl Group: A Rigid Scaffold for Sculpting Peptide Conformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and bionanotechnology. The inherent flexibility of short peptide chains often limits their biological activity and metabolic stability. To overcome this, medicinal chemists have increasingly turned to conformationally restricting strategies. Among these, the incorporation of the adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a powerful tool to dictate peptide folding and enhance therapeutic potential. This in-depth technical guide provides a comprehensive overview of the multifaceted role of the adamantyl moiety in influencing peptide conformation. We will explore the fundamental physicochemical properties of adamantane that underpin its utility, delve into the mechanistic details of how its steric bulk and hydrophobicity sculpt secondary and tertiary structures, and provide practical, field-proven insights into the synthesis and structural analysis of adamantylated peptides. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of the adamantyl group to design next-generation peptide-based therapeutics and functional biomaterials.

The Adamantyl Group: A Unique Structural Element in Peptide Design

The adamantane molecule (C₁₀H₁₆) is a tricyclic alkane with a highly symmetrical and rigid cage-like structure, reminiscent of a diamond fragment.[1] This unique architecture bestows upon the adamantyl group a set of physicochemical properties that are highly advantageous in the context of peptide and medicinal chemistry.[1][2]

1.1. Physicochemical Properties of Adamantane

The utility of the adamantyl group in modulating peptide conformation stems from its distinct characteristics:

-

Steric Bulk and Rigidity: The adamantyl group is a bulky, non-aromatic substituent.[3] Its rigid, three-dimensional structure is virtually strain-free, making it an excellent "conformational lock" when incorporated into a flexible peptide chain.[1] This steric hindrance can effectively restrict the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby reducing the conformational entropy of the unfolded state and favoring specific folded structures.[4][5]

-

Lipophilicity and Hydrophobicity: Adamantane is highly lipophilic and hydrophobic.[1] This property is crucial for driving hydrophobic collapse, a primary force in protein and peptide folding.[6][7] The adamantyl group can engage in favorable van der Waals interactions with other nonpolar side chains, shielding them from the aqueous environment and stabilizing a compact, folded conformation.[2] This increased lipophilicity can also enhance the ability of peptides to interact with and penetrate cell membranes.[8]

-

Chemical Stability: The carbon skeleton of adamantane is exceptionally stable and resistant to chemical and enzymatic degradation.[6] When incorporated into a peptide, the adamantyl group can sterically shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's plasma half-life.[9]

| Property | Description | Implication for Peptide Conformation |

| Structure | Rigid, symmetric, tricyclic alkane[1] | Acts as a rigid scaffold or "conformational lock"[1] |

| Size | Bulky, three-dimensional | Imposes significant steric constraints on the peptide backbone[3][5] |

| Lipophilicity | High (logP ≈ 3.3) | Promotes hydrophobic interactions and membrane association[1][8] |

| Chemical Nature | Non-polar, saturated hydrocarbon | Engages in van der Waals interactions[2] |

| Stability | High chemical and metabolic stability[6] | Enhances the proteolytic resistance of the peptide[9] |

Mechanistic Insights into Adamantyl-Induced Conformational Control

The incorporation of an adamantyl group into a peptide can profoundly influence its secondary and tertiary structure through a combination of steric and hydrophobic effects.

2.1. Steric Hindrance and the Ramachandran Plot

The conformation of a peptide backbone is defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue.[5] The sterically allowed combinations of φ and ψ angles are visualized in a Ramachandran plot.[5][10] The bulky nature of the adamantyl group, when attached to the α-carbon or the side chain of an amino acid, can significantly restrict the accessible φ and ψ angles of the adjacent residues, effectively funneling the conformational landscape towards specific regions of the Ramachandran plot.[4][11] This "conformational locking" can pre-organize the peptide backbone into a specific secondary structure.[12]

Caption: Steric hindrance from the adamantyl group restricts peptide backbone flexibility.

2.2. Induction and Stabilization of Secondary Structures

The conformational constraints imposed by the adamantyl group can be harnessed to induce and stabilize specific secondary structures, such as β-turns and α-helices.

Adamantane as a β-Turn Mimetic

β-turns are crucial secondary structural motifs that reverse the direction of the polypeptide chain. The incorporation of adamantyl-containing amino acids can promote the formation of stable β-turns. For example, cyclic peptides containing adamantane and cystine have been shown by X-ray crystallography to adopt well-defined turn-like conformations.[8] The rigid adamantane scaffold can effectively mimic the geometry of a natural β-turn, pre-organizing the peptide backbone into a hairpin structure.[13]

Stabilization of α-Helices

The α-helix is another common secondary structure in peptides and proteins.[1] The hydrophobic nature of the adamantyl group can contribute to the stabilization of α-helices, particularly amphipathic helices, by participating in favorable hydrophobic interactions with other nonpolar side chains along the helical axis.[14] Furthermore, the steric bulk of the adamantyl group can disfavor extended conformations, thereby increasing the propensity for helical folding.[15]

Caption: The adamantyl group can induce β-turns and stabilize α-helices.

Experimental Workflow for the Study of Adamantylated Peptides

A robust experimental workflow is essential for the successful design, synthesis, and characterization of adamantylated peptides.

3.1. Synthesis of Adamantylated Peptides

The synthesis of peptides containing adamantyl amino acids is typically achieved using solid-phase peptide synthesis (SPPS).[10][16][17]

Synthesis of Adamantyl Amino Acid Building Blocks

The first step is the synthesis of the desired adamantyl amino acid, which can then be protected for use in SPPS. For example, Fmoc-protected adamantylalanine can be synthesized from adamantane-1-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of bulky adamantyl amino acids into a growing peptide chain can present challenges, such as slow coupling kinetics and aggregation.[13] The following is a generalized Fmoc/tBu-based SPPS protocol, with specific considerations for adamantylated residues:

-

Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in an appropriate solvent like dimethylformamide (DMF).[18][19]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent.[19]

-

Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.[18]

-

Coupling of Adamantyl Amino Acid:

-

Activation: Pre-activate the Fmoc-adamantyl amino acid with a potent coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).[19][20]

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed. Due to the steric bulk of the adamantyl group, a double coupling step (repeating the coupling with a fresh solution of activated amino acid) is often necessary to ensure complete reaction.[12]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.[19]

-

Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[16]

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

3.2. Conformational Analysis of Adamantylated Peptides

A combination of spectroscopic techniques is employed to elucidate the three-dimensional structure of adamantylated peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides at atomic resolution.[2][21]

-

1D ¹H NMR: Provides initial information about the overall folding of the peptide.[22]

-

2D NMR (COSY, TOCSY, NOESY):

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to assign the proton resonances to specific amino acid spin systems.[2][23]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart. The pattern of NOE cross-peaks is crucial for defining the secondary structure. For example, the presence of strong dNN(i, i+1) and weak dαN(i, i+1) NOEs are characteristic of a helical conformation, while strong dαN(i, i+1) NOEs are indicative of an extended β-strand.[2][24]

-

-

J-Coupling Constants: The ³J(HN,Hα) coupling constant is related to the φ dihedral angle via the Karplus equation.[17][25] Small values (< 6 Hz) are typically observed for α-helices, while larger values (> 8 Hz) are characteristic of β-sheets.[26]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring the secondary structure content of peptides in solution.[27][28][29] The far-UV CD spectrum (190-250 nm) provides characteristic signatures for different secondary structures:

-

α-Helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[7][27]

-

β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[28]

-

Random Coil: A strong negative band below 200 nm.[29]

Changes in the CD spectrum upon incorporation of an adamantyl group can provide direct evidence of a conformational change.[30]

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the three-dimensional structure.[6][31][32] This technique can definitively reveal the precise conformation of the peptide backbone and the orientation of the adamantyl group, providing invaluable insights into the structural consequences of its incorporation.[3][8]

Applications in Drug Discovery and Bionanotechnology

The ability of the adamantyl group to enforce a specific peptide conformation has significant implications for various fields:

-

Enhanced Receptor Binding and Specificity: By locking a peptide into its bioactive conformation, the adamantyl group can significantly improve its binding affinity and selectivity for a biological target.[22]

-

Improved Metabolic Stability: The steric shielding provided by the adamantyl group can protect the peptide from enzymatic degradation, leading to a longer in vivo half-life.[9]

-

Cell-Penetrating Peptides: The lipophilic nature of the adamantyl group can enhance the ability of peptides to cross cell membranes, making it a valuable tool in the design of cell-penetrating peptides and drug delivery systems.[8][9]

-

Self-Assembling Nanomaterials: The hydrophobic and rigid nature of the adamantyl group can be exploited to drive the self-assembly of peptides into well-defined nanostructures, such as nanotubes and hydrogels, with applications in tissue engineering and biomaterials science.[33]

Conclusion

The adamantyl group is a versatile and powerful tool for controlling peptide conformation. Its unique combination of steric bulk, rigidity, and hydrophobicity allows for the rational design of peptides with enhanced structural stability, biological activity, and therapeutic potential. A thorough understanding of the mechanistic principles underlying its conformational influence, coupled with a robust experimental workflow for synthesis and characterization, will continue to drive innovation in the fields of peptide-based drug discovery and bionanotechnology. This guide has provided a comprehensive overview of the core concepts and practical considerations for harnessing the power of the adamantyl group to sculpt the next generation of functional peptides.

References

-

Zheng, W., et al. (2019). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 735. [Link]

-

Biochemistry Flashcards. Dihedral Angles in Polypeptide Chain Single Bonds. [Link]

-

Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 94(20), 10630-10635. [Link]

- Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.

-

Lamoureux, G. V., & Artavia, G. (2010). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626. [Link]

-

Biology LibreTexts. (2023). 4.1: Main Chain Conformations. [Link]

-

Kumar, C. S. C., et al. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 23(11), 2877. [Link]

-

Sreerama, N., & Woody, R. W. (2004). Structural composition of βI- and βII-proteins. Protein science, 13(1), 111-121. [Link]

-

Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chemical Communications, 60(29), 3855-3858. [Link]

-

Wiley Online Library. (2008). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. Journal of Computational Chemistry, 29(10), 1541-1555. [Link]

-

Asami, J., et al. (2022). Presence of β-Turn Structure in Recombinant Spider Silk Dissolved in Formic Acid Revealed with NMR. International Journal of Molecular Sciences, 23(2), 893. [Link]

-

Proteopedia. (2020). Phi and Psi Angles. [Link]

-

Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Ranganathan, D., et al. (2000). Double-helical Cyclic Peptides: Design, Synthesis, and Crystal Structure of Figure-Eight Mirror-Image Conformers of Adamantane-Constrained Cystine-Containing Cyclic Peptide Cyclo (Adm-Cyst)(3). The Journal of organic chemistry, 65(14), 4415-4422. [Link]

-

Wang, T., et al. (2024). Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Nature Communications, 15(1), 1-14. [Link]

-

Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139. [Link]